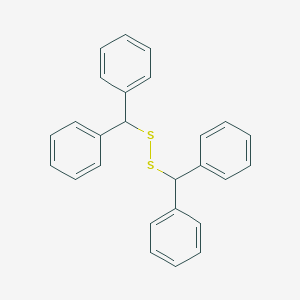

Dibenzhydryl disulfide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(benzhydryldisulfanyl)-phenylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22S2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPLSMYRLYRCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SSC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505951 | |

| Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-02-9 | |

| Record name | Dibenzhydryl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZHYDRYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YG268UXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibenzhydryl Disulfide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of CAS No. 1726-02-9

Introduction

Dibenzhydryl disulfide, also identified as Bis(diphenylmethyl) disulfide and notably recognized within the pharmaceutical industry as Modafinil Related Compound E, is a key chemical entity for professionals engaged in drug development, synthesis, and quality control. This guide provides a comprehensive technical overview of its chemical identity, synthesis, analytical characterization, and its significance as a process-related impurity in the manufacturing of Modafinil. Understanding the properties and formation of this compound is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Core Molecular Identifiers

A precise understanding of a molecule begins with its fundamental identifiers. The key identification parameters for dibenzhydryl disulfide are summarized below.

| Parameter | Value | Source(s) |

| Chemical Name | Dibenzhydryl disulfide | N/A |

| Systematic Name | Bis(diphenylmethyl) disulfide | [1][2] |

| CAS Number | 1726-02-9 | [1][2][3] |

| Molecular Formula | C₂₆H₂₂S₂ | [1] |

| Molecular Weight | 398.58 g/mol | [2] |

| Synonym | Modafinil Related Compound E | [1][2][3] |

Synthesis and Formation

Dibenzhydryl disulfide is primarily encountered as a process-related impurity in the synthesis of Modafinil. Its formation can be mechanistically understood as an oxidative dimerization of the corresponding thiol, diphenylmethanethiol. While specific, detailed protocols for the targeted synthesis of dibenzhydryl disulfide are not extensively published in peer-reviewed literature, a plausible and logical synthetic pathway can be extrapolated from general principles of disulfide bond formation and the known chemistry of Modafinil synthesis.

Plausible Synthetic Pathway

The synthesis of dibenzhydryl disulfide likely proceeds through the oxidation of diphenylmethanethiol. This precursor can be generated from benzhydrol, a common starting material in various synthetic routes to Modafinil.

Diagram: Plausible Synthesis of Dibenzhydryl Disulfide

Caption: A plausible two-step synthesis of dibenzhydryl disulfide.

Formation as a Modafinil Impurity

In the context of Modafinil synthesis, the formation of dibenzhydryl disulfide is an undesirable side reaction. The manufacturing process of Modafinil often involves intermediates with a benzhydrylthio moiety, such as 2-(benzhydrylthio)acetic acid.[4] Under certain reaction conditions, particularly in the presence of oxidizing agents or exposure to atmospheric oxygen, the precursor thiol can dimerize to form the disulfide. The control of these reaction conditions is therefore a critical parameter in minimizing the level of this impurity in the final API. The profiling of such process-related impurities is a key aspect of regulatory compliance and ensuring drug safety.[5][6]

Analytical Characterization

The unambiguous identification and quantification of dibenzhydryl disulfide, especially in the context of pharmaceutical quality control, relies on a suite of analytical techniques. While publicly available spectral data for this specific compound is limited, its structural features allow for a confident prediction of its spectral characteristics. Reference standards are commercially available and are typically supplied with a certificate of analysis that includes key analytical data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of dibenzhydryl disulfide is expected to be relatively simple. The methine proton (the hydrogen attached to the carbon bearing the two phenyl groups and the sulfur atom) would likely appear as a singlet. The aromatic protons of the two phenyl groups would present as a complex multiplet in the aromatic region of the spectrum. The integration of these signals would correspond to a 1:10 ratio (methine:aromatic protons). A key diagnostic feature in distinguishing the disulfide from the corresponding thiol is the chemical shift and multiplicity of the protons on the carbon adjacent to the sulfur.[7]

¹³C NMR: The carbon NMR spectrum would show a signal for the aliphatic methine carbon and several signals in the aromatic region corresponding to the carbons of the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for the confirmation of the molecular weight and for structural elucidation. Under electron ionization (EI), one would expect to observe the molecular ion peak (M⁺) corresponding to the molecular weight of 398.6 g/mol . Fragmentation patterns would likely involve the cleavage of the disulfide bond and subsequent fragmentation of the resulting benzhydryl moieties.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of dibenzhydryl disulfide as an impurity in Modafinil. A reversed-phase HPLC method would be typically employed, allowing for the separation of the relatively nonpolar disulfide from the more polar Modafinil and other process-related impurities. The development and validation of such stability-indicating assay methods are critical for the quality control of the drug substance.[6]

Biological and Pharmacological Significance

As a known impurity of Modafinil, the primary biological significance of dibenzhydryl disulfide lies in the context of pharmaceutical safety and toxicology. Regulatory guidelines necessitate the identification and characterization of impurities in drug substances. While specific studies on the pharmacological or toxicological effects of dibenzhydryl disulfide are not widely published, it is a standard practice in drug development to evaluate the potential impact of any impurity on the safety and efficacy of the final drug product. The uncontrolled consumption of even the parent drug, Modafinil, can lead to various adverse effects, highlighting the importance of stringent impurity control.[8]

The mechanism of action of Modafinil itself is complex and not fully elucidated, but it is known to influence several neurotransmitter systems, including dopamine, GABA, and glutamate.[6] Any structurally related impurity would need to be assessed for potential interactions with these or other biological targets.

Conclusion

Dibenzhydryl disulfide is a molecule of significant interest to scientists in the pharmaceutical industry, primarily due to its status as a process-related impurity in the synthesis of Modafinil. A thorough understanding of its chemical properties, formation pathways, and analytical characterization is essential for the development of robust manufacturing processes and for ensuring the quality and safety of the final drug product. While detailed public data on its synthesis and biological activity is limited, its role as a pharmaceutical impurity underscores the importance of its continued study and the availability of high-purity reference standards for analytical purposes.

References

-

Reddy, Y. P., et al. "A Critical Review of Properties of Modafinil and Analytical, Bio Analytical Methods for Its Determination." Journal of Pharmaceutical and Biomedical Analysis, vol. 128, 2016, pp. 333-346. [Link]

-

Zawadzki, M., et al. "The Issue of “Smart Drugs” on the Example of Modafinil: Toxicological Analysis of Evidences and Biological Samples." Molecules, vol. 27, no. 19, 2022, p. 6241. [Link]

-

Pharmaffiliates. Modafinil-impurities. [Link]

-

SynZeal. Modafinil EP Impurity A | 63547-24-0. [Link]

-

PubChem. Dibenzyl Disulfide. [Link]

-

NIST. Disulfide, bis(phenylmethyl). [Link]

-

PubMed. "A Critical Review of Properties of Modafinil and Analytical, Bioanalytical Methods for its Determination." [Link]

-

Al-Ghamdi, S. S. "Synthesis and psychobiological evaluation of modafinil analogs in mice." DARU Journal of Pharmaceutical Sciences, vol. 21, no. 1, 2013, p. 83. [Link]

-

Pharmaffiliates. CAS No : 1726-02-9 | Product Name : Dibenzhydryl Disulfide. [Link]

- Google Patents. Process for the synthesis of modafinil.

-

Organic Syntheses. Disulfide, diphenyl. [Link]

-

ResearchGate. Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing.... [Link]

-

NIST. Disulfide, diphenyl. [Link]

-

ResearchGate. Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[5][6][8]triazol-4-yl-methyl Esters. [Link]

-

Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]

-

MDPI. Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[5][6][8]triazol-4-yl-methyl Esters. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001927). [Link]

-

Wikipedia. Diphenyl disulfide. [Link]

-

ResearchGate. Synthesis of modafinil derivatives. [Link]

-

The Royal Society of Chemistry. The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. [Link]

-

MDPI. Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. [Link]

-

ResearchGate. Experimental 1 h NMR of Bis (2-hydroxy benzylidene) benzidine in CDCL3 solvent.... [Link]

-

ChemRxiv. Fragment correlation mass spectrometry enables direct characterization of disul- fide cleavage pathways of therapeutic peptides. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis and psychobiological evaluation of modafinil analogs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. modafinil.wiki [modafinil.wiki]

- 7. researchgate.net [researchgate.net]

- 8. The Issue of “Smart Drugs” on the Example of Modafinil: Toxicological Analysis of Evidences and Biological Samples [mdpi.com]

Mechanism of disulfide bond formation in dibenzhydryl disulfide

An In-Depth Technical Guide to the Mechanism of Disulfide Bond Formation in Dibenzhydryl Disulfide

Abstract

This technical guide provides a comprehensive examination of the mechanistic principles governing the formation of dibenzhydryl disulfide from its precursor, benzhydrylthiol. Disulfide bonds are critical covalent linkages in fields ranging from proteomics to materials science, and understanding their formation is paramount for researchers, scientists, and drug development professionals. This document moves beyond simple procedural outlines to explore the causal factors behind synthetic choices, focusing on the two predominant mechanistic pathways: free-radical coupling and ionic (polar) oxidation. We will dissect the kinetics and intermediates of these pathways, present validated experimental protocols with explanations for each step, and detail the analytical methods required for structural confirmation. The aim is to provide a self-validating framework of knowledge, grounded in authoritative references, to empower scientists in their work with disulfide-containing molecules.

Introduction: The Significance of the Disulfide Bridge

The disulfide bond (R-S-S-R'), formed by the oxidative coupling of two thiol groups (R-SH), is a cornerstone of molecular architecture and function. In biochemistry, these bonds are indispensable for stabilizing the tertiary and quaternary structures of proteins, particularly those destined for the extracellular environment.[1] In pharmaceutical development and materials science, the disulfide linkage offers a reversible covalent bond, enabling applications such as drug delivery systems that respond to the reductive environment inside a cell and the creation of dynamic polymers.[2]

Dibenzhydryl disulfide serves as an excellent model compound for studying this transformation. As a symmetrical, sterically hindered diaryl disulfide, its formation from benzhydrylthiol encapsulates the fundamental challenges and mechanistic nuances of thiol oxidation. This guide will provide an in-depth exploration of the core chemical principles that drive this reaction, offering both theoretical understanding and practical, field-proven insights.

Core Mechanistic Pathways of Thiol Oxidation

The conversion of benzhydrylthiol to dibenzhydryl disulfide is fundamentally a redox reaction where two thiol molecules are oxidized to form a single disulfide molecule, with the concomitant reduction of an oxidizing agent.[1] This transformation can proceed through two distinct mechanistic paradigms: a one-electron transfer process involving free radicals or a two-electron transfer process involving polar intermediates. The prevailing pathway is dictated by the specific reaction conditions, including the choice of oxidant, solvent, pH, and the presence of initiators like UV light.

The Free-Radical Mechanism: A One-Electron Transfer Pathway

One-electron oxidation of a thiol generates a highly reactive thiyl radical (RS•).[3] The subsequent recombination of two such radicals is a thermodynamically favorable process that results in the formation of the stable disulfide bond. This mechanism is often implicated in processes initiated by high-energy inputs or radical initiators.[4]

The process can be described in three key stages:

-

Initiation: A radical initiator (e.g., from photolysis or a chemical initiator) abstracts the hydrogen atom from the sulfhydryl group of benzhydrylthiol, generating a benzhydrylthiyl radical.

-

Propagation/Termination: Two benzhydrylthiyl radicals encounter each other and couple directly, forming the stable S-S bond of dibenzhydryl disulfide.[3] This recombination step is typically very fast and diffusion-controlled.

Caption: Figure 1: Free-Radical Mechanism Pathway.

Ionic Mechanisms: Two-Electron Transfer Pathways

In synthetic and biological chemistry, two-electron oxidation pathways are more common. These mechanisms involve polar intermediates and are highly influenced by pH, as they typically require the formation of a thiolate anion (RS⁻). The thiolate is a significantly stronger nucleophile than its corresponding thiol, a critical factor for these reaction types.[5]

A common pathway, particularly with oxygen-based oxidants like hydrogen peroxide (H₂O₂), involves the initial two-electron oxidation of the thiol to a sulfenic acid (RSOH) intermediate.[3] This species is highly reactive and is rapidly attacked by a second thiol (or thiolate) molecule to yield the disulfide and water.

-

Formation of Sulfenic Acid: The thiol reacts with an oxidant (e.g., H₂O₂) to form the transient benzhydrylsulfenic acid.

-

Nucleophilic Attack: A second molecule of benzhydrylthiol (or its thiolate) acts as a nucleophile, attacking the electrophilic sulfur of the sulfenic acid. This condensation reaction forms the disulfide bond and releases a molecule of water.[3]

This mechanism is analogous to the well-known thiol-disulfide exchange reaction seen in protein folding.[6] It involves the attack of a nucleophilic thiolate on an electrophilic sulfur species. In the context of thiol oxidation, the oxidant (e.g., Iodine, I₂) first activates a thiol, making its sulfur atom highly electrophilic.

-

Activation by Oxidant: An oxidant like iodine reacts with a thiolate to form a sulfenyl iodide intermediate (Ph₂CH-S-I).

-

Nucleophilic Attack: A second thiolate anion (Ph₂CH-S⁻) performs an Sₙ2-like attack on the sulfur atom of the sulfenyl iodide intermediate.[7] This displaces the iodide ion and forms the disulfide bond.

Caption: Figure 2: Ionic (Two-Electron) Mechanisms.

Experimental Protocol and Mechanistic Causality

Trustworthy science relies on protocols that are self-validating. Here, we present a detailed methodology for the synthesis of dibenzhydryl disulfide via iodine-mediated oxidation, a robust and widely used method.[8] The rationale behind each experimental choice is explained to connect practice with mechanistic theory.

Detailed Protocol: Iodine-Mediated Oxidation of Benzhydrylthiol

This protocol follows the Ionic Mechanism (Pathway B) described above.

Materials:

-

Benzhydrylthiol

-

Ethanol (anhydrous)

-

Triethylamine (Et₃N)

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃), 5% aqueous solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

-

Dissolution & Inert Atmosphere: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzhydrylthiol (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration). Purge the flask with an inert gas (Nitrogen or Argon).

-

Causality: Ethanol is a good solvent for both the nonpolar thiol and the polar reagents to follow. An inert atmosphere prevents uncontrolled side-reactions from atmospheric oxygen, which could initiate radical pathways.

-

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise while stirring.

-

Causality: The addition of a base is critical for the ionic mechanism. Triethylamine deprotonates the thiol (pKa ~10) to form the benzhydrylthiolate anion. This anion is a far more potent nucleophile than the neutral thiol, dramatically accelerating the subsequent reaction with the electrophilic sulfur species.[5] Cooling mitigates any exothermic effects.

-

-

Oxidation: While maintaining the temperature at 0 °C, add a solution of iodine (0.55 eq) in ethanol dropwise. The dark color of iodine should disappear upon addition. Continue addition until a faint, persistent yellow/brown color remains.

-

Causality: Iodine is the oxidizing agent. Stoichiometrically, 2 moles of thiol require 1 mole of I₂. The reaction proceeds via the formation of a sulfenyl iodide intermediate, which is then attacked by a second thiolate anion to yield the disulfide and two iodide ions (2 RS⁻ + I₂ → RSSR + 2 I⁻). A slight excess of iodine ensures full conversion of the thiol.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting thiol spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Causality: TLC provides a rapid, qualitative check to ensure the starting material has been consumed, preventing unnecessary reaction time or premature workup.

-

-

Quenching and Workup: Once the reaction is complete, quench the excess iodine by adding 5% sodium thiosulfate solution dropwise until the color disappears completely. Remove the ethanol under reduced pressure. Partition the residue between dichloromethane (or ethyl acetate) and water. Wash the organic layer sequentially with water and then brine.

-

Causality: Sodium thiosulfate is a reducing agent that safely neutralizes unreacted iodine (I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆). The aqueous washes remove the water-soluble salts (triethylammonium iodide, excess sodium thiosulfate) from the organic layer containing the product.

-

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Causality: Drying removes residual water, which can interfere with crystallization. Recrystallization is an effective method for purifying solid organic compounds, yielding the final product in high purity.

-

Caption: Figure 3: Experimental Workflow for Synthesis.

Comparison of Common Oxidative Methods

While iodine is effective, various oxidants can be employed, each with distinct advantages and mechanistic implications. The choice of method depends on factors such as substrate tolerance, desired reaction conditions (e.g., "green" chemistry), and scale.

| Oxidant/Catalyst System | Typical Conditions | Mechanistic Insight & Rationale | Advantages | Disadvantages |

| Air / O₂ + Catalyst | O₂, Base, Catalyst (e.g., CoSalen) in an organic solvent.[9] | The metal catalyst facilitates the reduction of O₂, likely forming reactive oxygen species that initiate thiol oxidation. | "Green" oxidant (uses air), mild conditions. | Can be slow; catalyst may require removal. |

| Hydrogen Peroxide (H₂O₂) | H₂O₂ in a solvent like ethanol or water.[10][11] | Proceeds via the sulfenic acid intermediate (Ionic Pathway A). | Clean oxidant (byproduct is water). | Risk of over-oxidation to thiosulfinates or sulfonic acids. |

| Dimethyl Sulfoxide (DMSO) | Heat in DMSO, often with an acid or base catalyst. | DMSO acts as the oxygen atom donor, being reduced to dimethyl sulfide (DMS). | High-boiling solvent allows for higher temperatures; readily available. | Can require high temperatures; removal of DMS and DMSO can be difficult. |

| Sulfuryl Fluoride (SO₂F₂) | SO₂F₂, Base (e.g., Et₃N) in an organic solvent.[2] | A potent electrophilic agent that reacts with the thiolate, leading to a highly selective oxidation. | Exceptionally selective for thiols; high yields.[2] | Requires handling of a gaseous reagent. |

Structural Characterization and Validation

Confirming the successful synthesis and purity of dibenzhydryl disulfide is a critical final step. The structure of disulfides has characteristic features that can be verified using standard analytical techniques.

Key Structural Parameters

Based on crystallographic data of similar disulfides, the following structural parameters are expected for dibenzhydryl disulfide:

-

S-S Bond Length: Approximately 2.03 - 2.05 Å.[5]

-

C-S-S-C Dihedral Angle: Disulfides are not planar and adopt a skewed conformation with a dihedral angle approaching 90°.[5][12] This minimizes lone pair repulsion between the sulfur atoms.

-

Symmetry: As a symmetrical disulfide, the two benzhydryl groups are identical.

Analytical Characterization Data

The identity and purity of the synthesized compound must be validated through a combination of spectroscopic and spectrometric methods.

| Technique | Purpose | Expected Result for Dibenzhydryl Disulfide |

| ¹H NMR | Structural confirmation and purity assessment. | - A characteristic singlet for the two equivalent methine protons (CH).- A multiplet corresponding to the aromatic protons of the four phenyl rings. |

| ¹³C NMR | Confirms the carbon framework. | - A peak for the methine carbon.- Several peaks in the aromatic region for the phenyl carbons. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of C₂₆H₂₂S₂. |

| FT-IR Spectroscopy | Identification of functional groups. | Absence of the S-H stretching band (typically ~2550 cm⁻¹) from the starting material. Presence of C-S and aromatic C-H stretching bands. |

Conclusion

The formation of dibenzhydryl disulfide from benzhydrylthiol is a classic oxidative transformation that can be achieved through several mechanistic avenues. The choice of reaction conditions, particularly the oxidant and the presence or absence of a base, allows the synthetic chemist to steer the reaction towards either a free-radical or an ionic pathway. The ionic mechanism, facilitated by the formation of a highly nucleophilic thiolate anion, is often preferred in laboratory synthesis for its control and efficiency. By understanding the underlying causality—the "why" behind each reagent and step—researchers can troubleshoot reactions, optimize conditions, and rationally design syntheses for a wide array of disulfide-containing molecules critical to science and medicine.

References

-

Giles, G. I., & Jacob, C. (2002). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18, 1623–1641. [Link]

-

Wikipedia contributors. (2023). Disulfide. Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, R., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

-

Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

-

Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]

-

Akaike, T., & Maeda, H. (2020). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. Cells, 9(9), 1994. [Link]

-

Bach, R. D., & Dmitrenko, O. (2004). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. The Journal of Organic Chemistry, 69(15), 4949-4957. [Link]

-

Wang, L., et al. (2017). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journal of Organic Chemistry, 13, 903–908. [Link]

-

Ocal, N., & Erden, I. (2011). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2), 159-165. [Link]

-

Sun, Q., et al. (2016). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Chemical Science, 7(3), 1837–1846. [Link]

-

Kadokura, H., & Beckwith, J. (2020). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. Cells, 9(9), 1994. [Link]

-

Mugesh, G., & Singh, H. B. (2015). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules, 20(6), 10748–10761. [Link]

-

Lushchak, V. I. (2014). ROLE OF THIOLS IN OXIDATIVE STRESS. Ukrains'kyi biokhimichnyi zhurnal, 86(5), 20-35. [Link]

-

Paul, I. C., & Srikrishnan, T. (1981). Crystal and molecular structure of dibenzoyl disulfide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(4), 929-931. [Link]

-

The Organic Chemistry Tutor. (2019, July 12). 03.03 Oxidation Reactions of Thiols [Video]. YouTube. [Link]

- Deason, M. B., et al. (2011). Method for the preparation of poly (disulfide) polymers and gels. U.S.

-

Zeynizadeh, B., & Tarom, A. (2007). Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. Journal of the Chinese Chemical Society, 54(4), 1083-1086. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disulfide - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20110218298A1 - Method for the preparation of poly (disulfide) polymers and gels - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dibenzhydryl Disulfide as a Sulfur Transfer Agent

This guide provides a comprehensive technical overview of dibenzhydryl disulfide, a significant sulfur transfer agent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles, practical applications, and validated protocols associated with this versatile compound.

Introduction: The Role of Sulfur Transfer Agents in Modern Chemistry

Sulfur-containing compounds are ubiquitous in medicinal chemistry and materials science. The disulfide bond, in particular, is a key structural motif in many biologically active molecules, including peptides and proteins, where it plays a crucial role in defining their three-dimensional structure and function.[1] Sulfur transfer agents are indispensable tools for the controlled introduction of sulfur atoms into organic molecules, enabling the synthesis of a diverse array of organosulfur compounds.[2] These reagents offer a safer and more manageable alternative to elemental sulfur or highly odorous thiols.[3][4]

Among the various classes of sulfur donors, organic disulfides have emerged as particularly useful due to their stability and predictable reactivity.[5][6] This guide focuses specifically on dibenzhydryl disulfide, exploring its unique properties and applications that make it a valuable asset in the synthetic chemist's toolbox.

Dibenzhydryl Disulfide: Physicochemical Properties and Synthesis

Dibenzhydryl disulfide, also known as bis(diphenylmethyl) disulfide, is a crystalline solid. The bulky benzhydryl groups significantly influence its reactivity and physical properties, contributing to its stability and selectivity in sulfur transfer reactions.

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C26H22S2 | |

| Molecular Weight | 406.59 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 152-153 °C | [7] |

| Solubility | Soluble in many organic solvents, insoluble in water. | [8] |

Synthesis of Dibenzhydryl Disulfide

The synthesis of dibenzhydryl disulfide can be achieved through several methods. A common laboratory-scale preparation involves the oxidation of diphenylmethanethiol (benzhydryl mercaptan).

Diagram of a General Synthetic Route:

Caption: General oxidation route for synthesizing dibenzhydryl disulfide.

Experimental Protocol: Synthesis via Oxidation of Diphenylmethanethiol

This protocol describes a representative method for the synthesis of dibenzhydryl disulfide.

Materials:

-

Diphenylmethanethiol

-

Iodine (I₂) or 30% Hydrogen Peroxide (H₂O₂)

-

Ethanol or another suitable solvent

-

Sodium thiosulfate solution (for quenching excess iodine)

-

Distilled water

Procedure:

-

Dissolve diphenylmethanethiol in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of the oxidizing agent (e.g., iodine in ethanol or aqueous hydrogen peroxide) to the stirred solution at room temperature. The addition should be dropwise to control the reaction temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if iodine was used, quench the excess by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Add distilled water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure dibenzhydryl disulfide.

-

Dry the purified crystals under vacuum.

Self-Validation: The purity of the synthesized dibenzhydryl disulfide should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). The expected melting point is in the range of 152-153 °C.[7]

Mechanism of Sulfur Transfer

The utility of dibenzhydryl disulfide as a sulfur transfer agent stems from the lability of its S-S bond. The transfer of a sulfur atom can proceed through different mechanisms depending on the nature of the sulfur acceptor.

Thermal Decomposition

Upon heating, dibenzhydryl disulfide can undergo homolytic cleavage of the S-S bond to generate two benzhydrylthiyl radicals (Ph₂CHS•). These radicals can then participate in subsequent reactions. However, compared to its hydrodisulfide analog, dibenzhydryl disulfide is relatively stable.[7] The thermal decomposition of related disulfides often leads to a complex mixture of products.[9]

Nucleophilic Attack

A more controlled and synthetically useful mechanism involves the nucleophilic attack on one of the sulfur atoms of the disulfide bond. This is a common pathway for sulfur transfer to nucleophiles such as phosphines.[10]

Diagram of Nucleophilic Sulfur Transfer:

Caption: Nucleophilic attack on the disulfide bond.

The reaction of a tertiary phosphine with a disulfide typically proceeds via an SN2-type mechanism, leading to the formation of a phosphonium salt intermediate which can then undergo further reactions.[10] The rate of this reaction is influenced by the electronic and steric properties of the phosphine.[11]

Applications in Organic Synthesis

Dibenzhydryl disulfide serves as a valuable reagent for the synthesis of various sulfur-containing molecules, including other disulfides, polysulfides, and thioethers.

Synthesis of Polysulfides

Dibenzhydryl disulfide can be used as a precursor for the synthesis of higher-order polysulfides, such as dibenzhydryl penta- and hexasulfides.[12] This is typically achieved by reacting the corresponding hydrodisulfide with sulfur chlorides.[12] The ability to form stable higher polysulfides is a notable feature of the benzhydryl system.

Experimental Protocol: Synthesis of Dibenzhydryl Polysulfides

This protocol is adapted from the general principles of polysulfide synthesis.

Materials:

-

Dibenzhydryl disulfide

-

Reducing agent (e.g., NaBH₄) to form the thiol in situ if starting from the disulfide.

-

Sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂)

-

Anhydrous, inert solvent (e.g., carbon disulfide or dichloromethane)

Procedure:

-

Prepare a solution of diphenylmethanethiol. If starting from dibenzhydryl disulfide, it must first be reduced to the thiol.

-

In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), prepare a dilute solution of the sulfur chloride in the chosen solvent.

-

Cool both solutions in an ice bath.

-

Slowly add the thiol solution to the stirred sulfur chloride solution. A precise stoichiometric control is crucial to obtain the desired polysulfide.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified period, then warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water to remove any inorganic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting polysulfide by chromatography or recrystallization.

Self-Validation: The synthesized polysulfides should be characterized by spectroscopic methods (NMR, MS) and elemental analysis to confirm their structure and purity.

Sulfur Source in Cross-Coupling Reactions

While diphenyl disulfide is more commonly cited, the principles can be extended to dibenzhydryl disulfide as a source of the benzhydrylthio group in metal-catalyzed cross-coupling reactions to form thioethers.[13]

Comparison with Other Sulfur Transfer Agents

Dibenzhydryl disulfide offers distinct advantages and disadvantages compared to other common sulfur transfer agents.

| Sulfur Transfer Agent | Advantages | Disadvantages |

| Dibenzhydryl Disulfide | Solid, stable, low odor. Bulky groups can impart selectivity. | Higher molecular weight per sulfur atom. |

| Diphenyl Disulfide | Commercially available, well-studied reactivity.[3] | Can have a disagreeable odor due to thiophenol impurities.[3] |

| Elemental Sulfur | Inexpensive, high sulfur content. | Poor solubility in organic solvents, can lead to complex product mixtures.[14] |

| Thiurams (e.g., TMTD) | Act as both sulfur donors and vulcanization accelerators. | Can generate nitrosamines in some cases.[6] |

| Alkyl Hydrodisulfides | Reactive sulfur donors. | Can be thermally unstable.[7] |

Safety and Handling

Dibenzhydryl disulfide is a chemical reagent and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Dibenzhydryl disulfide is a valuable and versatile sulfur transfer agent with applications in the synthesis of a range of organosulfur compounds. Its solid nature, stability, and the unique properties imparted by the benzhydryl groups make it an attractive choice for specific synthetic challenges. A thorough understanding of its reactivity and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Wikipedia. Diphenyl disulfide. [Link]

-

Ren, S., Luo, N., Liu, K., & Liu, J.-B. (2020). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. Beilstein Journal of Organic Chemistry, 16, 2356–2379. [Link]

-

Minoura, Y., & Moriyoshi, T. (1956). Synthesis of Dibenzhydryl and Dibenzyl Penta- and Hexasulfides. Journal of the American Chemical Society, 78(15), 3689–3691. [Link]

-

ResearchGate. Reactions performed with diphenyl disulfide as a sulfur source. [Link]

-

Shi, Y., et al. (2023). Mechanism and structural dynamics of sulfur transfer during de novo [2Fe-2S] cluster assembly on ISCU2. Nature Communications, 14(1), 7434. [Link]

-

Minoura, Y., & Ota, T. (1960). Aralkyl Hydrodisulfides. II. The Thermal Decomposition of Benzhydryl Hydrodisulfide. The Journal of Organic Chemistry, 25(6), 920–924. [Link]

-

Zhao, Y., et al. (2019). Diacyl Disulfides as the Precursors for Hydrogen Persulfide (H2S2). Organic Letters, 21(24), 10004–10008. [Link]

-

Li, X., et al. (2016). A phosphine-based redox method for direct conjugation of disulfides. Chemical Science, 7(3), 1941–1947. [Link]

-

Fengchen Group. (2025). Diphenyl Disulfide: Comprehensive Overview and Applications. [Link]

-

Leitao, E. M., et al. (2017). Synthesis and characterization of polysulfides formed by the inverse vulcanisation of cyclosiloxanes with sulfur. Polymer Chemistry, 8(12), 1934–1942. [Link]

- Google Patents. Method for prodn. of dibenzyl disulfide.

-

Liu, Y., et al. (2012). Catalytic Mechanism of Sep-tRNA:Cys-tRNA Synthase: SULFUR TRANSFER IS MEDIATED BY DISULFIDE AND PERSULFIDE. Journal of Biological Chemistry, 287(7), 5137–5145. [Link]

-

Warkentin, J., & Singleton, D. M. (1967). Mechanism of thermal decomposition of dibenzhydryl oxalates. Canadian Journal of Chemistry, 45(24), 3035–3043. [Link]

-

Hess, B. A., et al. (2015). Phosphine Oxide Formation vs. Thiolate Disulfide Exchange. Inorganics, 3(1), 39–52. [Link]

-

Leah4sci MCAT Prep. (2017, December 27). Disulfide Bridge Formation Cysteine to Cystine. YouTube. [Link]

-

Zhang, Y., et al. (2024). Dynamic Sulfur-Rich Polymers from Elemental Sulfur and Epoxides. Macromolecules, 57(18), 7949–7957. [Link]

-

Perham, R. N., & Thomas, J. O. (1979). Synthesis and application of two reagents for the introduction of sulfhydryl groups into proteins. European Journal of Biochemistry, 102(1), 143–149. [Link]

-

ResearchGate. Mechanism of disulfide reduction by phosphines. i) Formation of.... [Link]

-

Coope, J. A. E., & Bryce, W. A. (1950). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Canadian Journal of Research, 28b(8), 513–522. [Link]

-

Bentley, T. W., & Llewellyn, G. (2007). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of Organic Chemistry, 72(19), 7271–7278. [Link]

-

Lanxess. QUALITY PERFORMS. [Link]

-

Zhang, X., et al. (2022). Poly(disulfide)s: From Synthesis to Drug Delivery. Biomacromolecules, 23(1), 1–18. [Link]

-

ResearchGate. Mechanism and structural dynamics of sulfur transfer during de novo [2Fe-2S] cluster assembly on ISCU2. [Link]

- Google Patents. A kind of preparation method of diphenyl disulfide compound.

-

ResearchGate. (PDF) Disulfide Competition for Phosphine Gold(I) Thiolates: Phosphine Oxide Formation vs. Thiolate Disulfide Exchange. [Link]

-

The Good Scents Company. diphenyl disulfide. [Link]

-

Kumar, R. K., et al. (2000). Dimethylthiarum Disulfide: New Sulfur Transfer Reagent in Phosphorothioates Oligonucleotide Synthesis. Organic Process Research & Development, 4(3), 196–200. [Link]

-

Iannuzzi, C., et al. (2018). Mammalian frataxin directly enhances sulfur transfer of NFS1 persulfide to both ISCU and free thiols. Nature Communications, 9(1), 2919. [Link]

-

Zhang, Y., et al. (2017). Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides. Chemical Communications, 53(83), 11468–11471. [Link]

-

Lusida Rubber Products. Vulcanization & Accelerators. [Link]

-

ResearchGate. (PDF) Design and Preparation of Polysulfide Flexible Polymers Based on Cottonseed Oil and Its Derivatives. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 4. CN111763163B - A kind of preparation method of diphenyl disulfide compound - Google Patents [patents.google.com]

- 5. akrochem.com [akrochem.com]

- 6. lanxess.com [lanxess.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phosphine-based redox method for direct conjugation of disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization of polysulfides formed by the inverse vulcanisation of cyclosiloxanes with sulfur - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The disulfide bond, a seemingly simple sulfur-sulfur linkage, is a critical architectural and functional element in a vast array of biologically active natural products. While the natural occurrence of the specific molecule, dibenzhydryl disulfide, remains elusive in current scientific literature, a fascinating world of structurally related benzyl and benzhydryl organosulfur compounds exists within the plant kingdom. This technical guide provides an in-depth exploration of these compounds, with a particular focus on congeners isolated from genera such as Petiveria and Allium. We will delve into their natural sources, biosynthetic origins, and significant pharmacological activities, presenting a compelling case for their further investigation in drug discovery and development. This document is intended to serve as a comprehensive resource, bridging the gap between the foundational chemistry of these unique molecules and their potential therapeutic applications.

Part 1: The Benzyl and Benzhydryl Disulfide Moiety: A Primer

Organosulfur compounds are a diverse class of natural products that play crucial roles in plant defense mechanisms and, consequently, exhibit a wide spectrum of biological activities.[1] Among these, molecules containing benzyl and benzhydryl groups attached to a disulfide or polysulfide bridge are of particular interest due to their unique chemical properties and therapeutic potential.

The core structure of dibenzhydryl disulfide features two diphenylmethyl (benzhydryl) groups linked by a disulfide bond. While this specific compound is not prominently documented as a natural product, its close relative, dibenzyl trisulfide, has been isolated from natural sources.[2][3] Understanding the chemistry of the disulfide bond is key to appreciating the function of these molecules. The S-S bond is a covalent linkage that can undergo reversible cleavage under reducing conditions, a property that is central to its role in biological systems, including protein folding and redox regulation.[4]

The presence of the bulky and lipophilic benzyl or benzhydryl groups significantly influences the molecule's steric and electronic properties, enhancing its interaction with biological targets and facilitating its passage across cell membranes. This structural feature is a recurring theme in many bioactive natural products.

Part 2: Natural Occurrences and Biosynthetic Pathways

The primary sources of naturally occurring benzyl and benzhydryl-related sulfur compounds are found within the plant kingdom, most notably in the species Petiveria alliacea and members of the Allium genus.

Petiveria alliacea: A Rich Reservoir of Benzyl Polysulfides

Petiveria alliacea, a perennial shrub native to the Amazon rainforest and other tropical areas, is a well-documented source of a variety of organosulfur compounds.[2][3] Ethnobotanical records reveal its traditional use for a range of medicinal purposes, including anti-inflammatory and antimicrobial applications.[5] Chemical investigations of P. alliacea have led to the isolation and characterization of several sulfur-containing molecules, with dibenzyl trisulfide (DTS) being a major component.[2][3] Other related compounds, including thiosulfinates, have also been identified.[2][6] The presence of these compounds is responsible for the plant's characteristic garlic-like odor.[2]

Allium Species: The Chemistry of Garlic and Onions

The genus Allium, which includes garlic (Allium sativum) and onions (Allium cepa), is renowned for its production of bioactive organosulfur compounds. The most extensively studied of these is diallyl disulfide (DADS), a major contributor to the pharmacological effects of garlic.[7][8][9][10][11] While not a benzyl-containing compound, the biosynthesis of DADS provides a valuable model for understanding the formation of disulfide bonds in plants.

Biosynthesis: A Proposed Pathway

The biosynthesis of these organosulfur compounds is believed to originate from the amino acid L-cysteine. In the case of benzyl-containing compounds in Petiveria alliacea, it is hypothesized that L-phenylalanine also serves as a key precursor. The pathway likely involves a series of enzymatic reactions, including the formation of S-benzyl-L-cysteine sulfoxide (petiveriin).[12] Upon tissue damage, the enzyme alliinase is released, which then acts on these sulfoxide precursors to generate unstable sulfenic acids. These intermediates can then undergo self-condensation to form thiosulfinates, which can further decompose and rearrange to yield various disulfides and polysulfides, including dibenzyl trisulfide.[2]

Part 3: Pharmacological Activities and Therapeutic Potential

The organosulfur compounds isolated from Petiveria alliacea and Allium species have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

| Compound | Source | Reported Biological Activities |

| Dibenzyl trisulfide (DTS) | Petiveria alliacea | Antimicrobial, Anticancer, Anti-HIV-1 reverse transcriptase activity.[2][3] |

| Diallyl disulfide (DADS) | Allium sativum (Garlic) | Anti-inflammatory, Antioxidant, Antimicrobial, Cardiovascular protective, Neuroprotective, Anticancer.[7][8][9][10][11][13] |

| Thiosulfinates | Petiveria alliacea, Allium species | Broad-spectrum antimicrobial activity.[2][6] |

The diverse pharmacological profile of these compounds suggests that they may act on multiple cellular targets. For instance, the anti-inflammatory and antioxidant effects of DADS are well-documented and are attributed to its ability to modulate key signaling pathways.[8][13] The anticancer properties of both DTS and DADS are of significant interest, with studies indicating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][7]

The presence of the disulfide bond is often crucial for the observed bioactivity. It is thought that these compounds can interact with cysteine residues in proteins, thereby modulating their function. This mechanism is analogous to that of other disulfide-containing natural products.[14]

Part 4: Methodologies for Isolation and Characterization

The study of naturally occurring dibenzhydryl disulfide and related compounds necessitates robust methodologies for their extraction, isolation, and structural elucidation.

Extraction and Isolation Protocol

The following is a generalized protocol for the extraction and isolation of organosulfur compounds from plant material, such as the roots of Petiveria alliacea.

Step 1: Sample Preparation

-

Fresh plant material (e.g., roots) is harvested, washed, and finely chopped or ground to maximize the surface area for extraction. This disruption of tissues is critical to initiate the enzymatic reactions that lead to the formation of the target compounds.[2]

Step 2: Solvent Extraction

-

The prepared plant material is macerated in an appropriate organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 24-48 hours).

-

The process is typically repeated multiple times to ensure exhaustive extraction.

Step 3: Fractionation

-

The combined crude extracts are filtered and concentrated under reduced pressure.

-

The resulting residue is then subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

Step 4: Chromatographic Purification

-

The organic fractions, which are expected to contain the lipophilic organosulfur compounds, are further purified using chromatographic techniques.

-

Column chromatography using silica gel is a common first step, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compounds of interest are then subjected to further purification by high-performance liquid chromatography (HPLC), often using a reversed-phase column, to yield the pure compounds.

Characterization Techniques

The structural elucidation of the isolated compounds relies on a combination of spectroscopic and spectrometric techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the final purification and to determine the purity of the isolated compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for the analysis of volatile organosulfur compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.

Part 5: Concluding Remarks and Future Perspectives

While the natural occurrence of dibenzhydryl disulfide remains to be definitively established, the study of its structural analogs, such as dibenzyl trisulfide from Petiveria alliacea, has provided valuable insights into the chemistry and biology of this class of organosulfur compounds. The potent and diverse pharmacological activities exhibited by these natural products underscore their potential as lead compounds for the development of new therapeutic agents.

Future research should be directed towards a number of key areas:

-

Screening of a wider range of plant species: A systematic investigation of other plants, particularly those with a history of use in traditional medicine for ailments where antimicrobial or anti-inflammatory agents are indicated, may lead to the discovery of novel benzyl and benzhydryl disulfides, and potentially dibenzhydryl disulfide itself.

-

Elucidation of biosynthetic pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of these compounds in plants could open up avenues for their biotechnological production.

-

Mechanism of action studies: Detailed investigations into the molecular targets and signaling pathways modulated by these compounds are crucial for their rational development as drugs.

-

Synthesis of analogs: The chemical synthesis of a library of dibenzhydryl disulfide derivatives with varying substitution patterns on the aromatic rings could lead to the identification of compounds with improved potency and selectivity.

References

-

Disulfide-containing natural products. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Isolation and Characterization of an Organobismuth Dihydride. (2025). PubMed. Retrieved January 25, 2026, from [Link]

-

A comprehensive understanding about the pharmacological effect of diallyl disulfide other than its anti-carcinogenic activities. (2021). PubMed. Retrieved January 25, 2026, from [Link]

-

Naturally occurring disulfide-rich cyclic peptides from plants and animals: synthesis and biosynthesis. (n.d.). UQ eSpace. Retrieved January 25, 2026, from [Link]

-

Antibacterial and Antifungal Activity of Sulfur-Containing Compounds from Petiveria Alliacea L. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

-

Bioactive Organosulfides: Dietary Sources and Health Benefits. (2025). Evidence-based Nutraceuticals and Functional Foods. Retrieved January 25, 2026, from [Link]

-

Pharmacological Investigation of the Anti-Inflammation and Anti-Oxidation Activities of Diallyl Disulfide in a Rat Emphysema Model Induced by Cigarette Smoke Extract. (2018). PubMed. Retrieved January 25, 2026, from [Link]

-

Ethnobotany, chemistry and toxicity of Petivera alliacea: A review. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

The disulfide moiety in natural products and drugs Unsymmetrical... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). ScienceOpen. Retrieved January 25, 2026, from [Link]

-

Selected biologically active compounds and natural products containing disulfide and β-hydroxysulfide moieties. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Natural Bio-Sourced Additives for Bread Technology Improvement and Highly Nutritive Products. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (n.d.). Hindawi. Retrieved January 25, 2026, from [Link]

-

Anti-inflammatory Potential of Petiveria alliacea on Activated RAW264.7 Murine Macrophages. (n.d.). Pharmacognosy Magazine. Retrieved January 25, 2026, from [Link]

-

Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). Hindawi. Retrieved January 25, 2026, from [Link]

-

Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modification. (2019). PubMed. Retrieved January 25, 2026, from [Link]

-

Discovery and characterization of a novel lachrymatory factor synthase in Petiveria alliacea and its influence on alliinase-mediated formation of biologically active organosulfur compounds. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Structure and Biological Activity of a Turripeptide from Unedogemmula bisaya Venom. (2017). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Ethnobotany, chemistry and toxicity of Petivera alliacea: A review. (2024). Functional Food Science. Retrieved January 25, 2026, from [Link]

-

Disulfide-bridged peptide macrobicycles from nature. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mail.ffhdj.com [mail.ffhdj.com]

- 4. researchgate.net [researchgate.net]

- 5. phcog.com [phcog.com]

- 6. tandfonline.com [tandfonline.com]

- 7. A comprehensive understanding about the pharmacological effect of diallyl disulfide other than its anti-carcinogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and characterization of a novel lachrymatory factor synthase in Petiveria alliacea and its influence on alliinase-mediated formation of biologically active organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological Investigation of the Anti-Inflammation and Anti-Oxidation Activities of Diallyl Disulfide in a Rat Emphysema Model Induced by Cigarette Smoke Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Emerging Role of Dibenzhydryl Disulfide in Agrochemical Synthesis

Introduction: The Significance of Sulfur in Modern Agrochemicals

The strategic incorporation of sulfur-containing functional groups has long been a cornerstone of agrochemical research and development. Over 30% of current commercial pesticides, including fungicides, herbicides, and insecticides, feature at least one sulfur atom in their molecular structure[1]. The disulfide bond (S-S), in particular, offers a unique combination of stability and latent reactivity, making it an attractive motif for the design of novel active ingredients.[2][3][4] The presence of a disulfide linkage can enhance the biological efficacy and environmental safety profile of agrochemicals compared to traditional chemistries.[3][4] This application note explores the potential of a specific, yet underutilized reagent, dibenzhydryl disulfide, in the synthesis of next-generation agrochemicals. While direct applications are not yet widely documented, its structural analogy to other reactive disulfides suggests significant promise.

Dibenzhydryl Disulfide: A Reagent with Untapped Potential

Dibenzhydryl disulfide, also known as bis(diphenylmethyl) disulfide, is a symmetrical disulfide characterized by the presence of two bulky benzhydryl (diphenylmethyl) groups. This steric hindrance is predicted to significantly influence the reactivity of the S-S bond, potentially offering greater selectivity in synthetic transformations compared to less hindered analogues like diphenyl or dibenzyl disulfide.

The primary utility of dibenzhydryl disulfide in a synthetic context is as a donor of the benzhydrylthio ((Ph)₂CHS-) moiety. This functional group can be introduced into a target molecule to increase its lipophilicity, a critical factor for penetrating the waxy cuticles of plants or the chitinous exoskeletons of insects and fungi. The reactivity of dibenzhydryl disulfide is expected to parallel that of other diaryl disulfides, which are known to react with nucleophiles, undergo reduction to form thiolates, or participate in radical reactions.[5][6]

Core Reactivity: The Thiol-Disulfide Exchange

A fundamental reaction involving disulfides is the thiol-disulfide exchange, which proceeds via a thiolate anion (RS⁻) attacking one of the sulfur atoms of the disulfide bond.[7][8] In the context of dibenzhydryl disulfide, this provides a pathway to generate unsymmetrical disulfides or to transfer the benzhydrylthio group to a substrate of interest. The equilibrium of this reaction can be manipulated by controlling the pH and the relative concentrations of the reactants.[8]

Potential Applications in Agrochemical Synthesis

Based on its chemical structure and the established roles of other disulfides in agriculture, two primary applications for dibenzhydryl disulfide can be proposed:

-

As a Synthetic Building Block: For the creation of novel active ingredients containing the benzhydrylthio group.

-

As a Bioactive Agent: Directly applied as a plant growth regulator or soil treatment, leveraging the inherent biological activity of some disulfide compounds.[9]

Application 1: Synthesis of a Novel Benzhydrylthio-Containing Fungicide

The benzhydryl group is a well-known pharmacophore in medicinal chemistry, and its lipophilic nature could be advantageous in agrochemical design. A hypothetical synthesis of a novel fungicide, inspired by the succinate dehydrogenase inhibitor (SDHI) class, is outlined below. SDHIs are a major class of fungicides, and new derivatives are constantly being explored to combat resistance.[10]

Workflow for the Synthesis of a Hypothetical Benzhydrylthio-Containing SDHI Fungicide

Caption: Synthetic workflow for a hypothetical SDHI fungicide.

Protocol 1: Synthesis of N-(2-(benzhydrylthio)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol describes a two-step synthesis where dibenzhydryl disulfide is first reduced to the corresponding thiolate, which is then used as a nucleophile to displace a leaving group on a pyrazole carboxamide core, a common scaffold in SDHI fungicides.

Materials and Reagents

| Reagent | Supplier | Grade |

| Dibenzhydryl disulfide | Sigma-Aldrich | 98% |

| Sodium borohydride (NaBH₄) | Acros Organics | 99% |

| N-(2-chlorophenyl)-3-(difluoromethyl)-... | Custom | >95% |

| Anhydrous N,N-Dimethylformamide (DMF) | Fisher | Anhydrous |

| Sodium Hydride (NaH), 60% dispersion in oil | Alfa Aesar | Reagent Grade |

| Hydrochloric Acid (HCl), 1M solution | VWR | Analytical Grade |

| Ethyl Acetate | VWR | HPLC Grade |

| Saturated Sodium Bicarbonate Solution | Lab Prepared | - |

| Brine | Lab Prepared | - |

| Anhydrous Magnesium Sulfate | Sigma-Aldrich | >99.5% |

Procedure:

-

Preparation of Sodium Benzhydrylthiolate:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add dibenzhydryl disulfide (1.0 eq).

-

Dissolve the disulfide in anhydrous DMF (5 mL per mmol of disulfide).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: The reduction of the disulfide bond by NaBH₄ generates two equivalents of the benzhydrylthiolate nucleophile.[5]

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by TLC.

-

-

Nucleophilic Aromatic Substitution (SₙAr):

-

In a separate flame-dried flask under an inert atmosphere, add the N-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core (0.95 eq).

-

Dissolve the pyrazole core in anhydrous DMF.

-

Carefully add the freshly prepared sodium benzhydrylthiolate solution from Step 1 to the pyrazole solution via cannula.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours. Causality: Heating is required to overcome the activation energy for the SₙAr reaction, allowing the thiolate to displace the chloride on the aromatic ring.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

-

Application 2: Dibenzhydryl Disulfide as a Potential Soil Treatment Agent

A Chinese patent suggests that simple organic disulfides can act as multifunctional agricultural aids, promoting plant growth and disinfecting soil.[9] While the exact mechanism is not fully elucidated, it may involve the slow release of reactive sulfur species in the soil environment. The bulky nature of dibenzhydryl disulfide could provide a slower, more controlled release compared to simpler dialkyl disulfides.

Logical Flow for Evaluating Bioactivity

Caption: Experimental workflow for soil disinfectant efficacy testing.

Protocol 2: Conceptual Protocol for Efficacy Testing as a Soil Disinfectant

This protocol outlines the experimental design for evaluating the potential of dibenzhydryl disulfide to inhibit common soil-borne pathogens like Fusarium oxysporum.

Procedure:

-

Formulation Preparation: Prepare an emulsifiable concentrate of dibenzhydryl disulfide by dissolving it in a suitable solvent system with surfactants to ensure miscibility with water.

-

Soil Treatment:

-

Prepare pots with a standardized potting mix.

-

Divide the pots into treatment groups: a negative control (water only), a positive control (commercial fungicide), and several concentrations of the dibenzhydryl disulfide formulation.

-

Apply the respective treatments to the soil and allow them to equilibrate for 24-48 hours.

-

-

Pathogen Inoculation: Introduce a known quantity of Fusarium oxysporum inoculum to all pots except the negative control.

-

Planting and Growth: Transplant healthy cucumber seedlings into each pot.

-

Incubation and Monitoring: Place the pots in a growth chamber with controlled environmental conditions. Monitor the plants daily for signs of wilt, root rot, and other disease symptoms over a period of 4-6 weeks.

Conclusion and Future Outlook

While the direct application of dibenzhydryl disulfide in agrochemical synthesis is not yet established in peer-reviewed literature, its chemical properties and the known bioactivity of related disulfide compounds provide a strong rationale for its investigation.[9] As a sterically hindered source of the lipophilic benzhydrylthio group, it represents a novel building block for creating new active ingredients with potentially improved properties. Furthermore, its potential as a direct-use soil treatment agent warrants exploration. The protocols outlined in this note provide a foundational framework for researchers to begin exploring the utility of this promising, yet overlooked, reagent in the vital field of agrochemical development.

References

-

Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry | Request PDF - ResearchGate. Available at: [Link]

- CN101601385A - The application of disulfide compound on crop protection - Google Patents.

- CN1103865A - Method for prodn. of dibenzyl disulfide - Google Patents.

-

Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry - ACS Publications. Available at: [Link]

-

Diphenyl disulfide - Wikipedia. Available at: [Link]

-

Sulfur-Containing Agrochemicals | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology - MDPI. Available at: [Link]

-

Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry - PubMed. Available at: [Link]

-

Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - NIH. Available at: [Link]

-

Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - MDPI. Available at: [Link]

-

Disulfide exchange: exposing supramolecular reactivity through dynamic covalent chemistry - Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diphenyl disulfide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Disulfide exchange: exposing supramolecular reactivity through dynamic covalent chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. CN101601385A - The application of disulfide compound on crop protection - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

In-depth Technical Guide on Dibenzhydryl Disulfide as a Crosslinking Agent in Materials Science

A Note to the Reader: Extensive research did not yield specific documented applications or detailed synthesis protocols for dibenzhydryl disulfide as a crosslinking agent in the context of materials science. The bulky benzhydryl groups would likely introduce significant steric hindrance, potentially influencing the kinetics of disulfide exchange and the resulting material properties. This could be a novel area for research.

Therefore, this guide will focus on the well-established principles of using aromatic disulfide crosslinkers in materials science, providing a comprehensive framework that can be adapted for the investigation of novel disulfide compounds like dibenzhydryl disulfide. We will use a representative aromatic disulfide to illustrate the concepts and protocols.

Introduction to Disulfide-Based Dynamic Covalent Networks

Disulfide bonds (S-S) are dynamic covalent bonds that can undergo reversible cleavage and reformation under specific stimuli, such as changes in redox potential, temperature, or pH.[1] This dynamic nature makes them ideal for creating "smart" materials with properties like self-healing, recyclability, and controlled release.[2][3][4] When incorporated as crosslinkers in a polymer network, they create a robust yet adaptable material.[5]

The core of their functionality lies in the disulfide exchange reaction , a process where a disulfide bond is cleaved and a new one is formed. This can occur through two primary mechanisms:

-

Thiol-Disulfide Exchange: A free thiol group attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiol. This is a common mechanism in biological systems and is often exploited in drug delivery applications.[6]

-

Disulfide-Disulfide Exchange (Metathesis): Two disulfide bonds directly exchange partners. This process is often thermally or photochemically initiated and is a key mechanism for the self-healing and malleability of vitrimers.[7]

The bulky aromatic groups in crosslinkers like dibenzhydryl disulfide would sterically influence these exchange reactions, potentially slowing them down or requiring more energy to initiate.[8] This could be advantageous for creating materials with higher thermal stability and slower stress relaxation.

Synthesis of Aromatic Disulfide Crosslinkers

Protocol: Synthesis of a Representative Aromatic Disulfide (e.g., Diphenyl Disulfide)

This protocol is based on the oxidation of thiophenol.

Materials:

-

Thiophenol

-

Iodine (I₂) or 30% Hydrogen Peroxide (H₂O₂)

-

Ethanol or other suitable solvent

-

Sodium thiosulfate solution (for quenching iodine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolution: Dissolve thiophenol in a suitable solvent like ethanol in a round-bottom flask.

-

Oxidation:

-

Using Iodine: Slowly add a solution of iodine in the same solvent to the thiophenol solution with stirring at room temperature. The reaction is typically rapid, and the disappearance of the iodine color indicates the completion of the reaction.

-

Using Hydrogen Peroxide: Slowly add 30% hydrogen peroxide to the thiophenol solution. The reaction may require gentle heating to proceed at a reasonable rate.

-

-

Quenching (if using iodine): If excess iodine is present, add a few drops of sodium thiosulfate solution until the brown color disappears.

-

Isolation:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure aromatic disulfide.

-

-

Characterization: Confirm the structure and purity of the synthesized disulfide using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications and Protocols

The dynamic nature of disulfide crosslinks enables a range of applications in advanced materials.

Self-Healing Materials